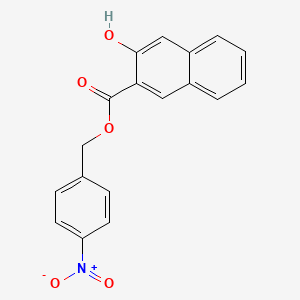
(4-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate is an organic compound that combines a nitrophenyl group with a hydroxynaphthalene carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate typically involves the esterification of 3-hydroxynaphthalene-2-carboxylic acid with (4-nitrophenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
(4-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrazine.
Substitution: The hydroxyl group on the naphthalene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (4-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions. The nitrophenyl group can serve as a chromophore, allowing for the monitoring of reaction progress using spectroscopic techniques.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activity and can be investigated for potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural features make it suitable for various applications in material science and nanotechnology.
作用机制
The mechanism of action of (4-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the hydroxynaphthalene moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(4-Nitrophenyl)methyl 3-hydroxybenzoate: Similar structure but with a benzoate moiety instead of a naphthalene ring.
(4-Nitrophenyl)methyl 2-hydroxynaphthalene-1-carboxylate: Similar structure but with different positions of the hydroxyl and carboxylate groups on the naphthalene ring.
Uniqueness
(4-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate is unique due to the specific positioning of the functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
(4-nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17-10-14-4-2-1-3-13(14)9-16(17)18(21)24-11-12-5-7-15(8-6-12)19(22)23/h1-10,20H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYOWHBLKKKZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5721466.png)
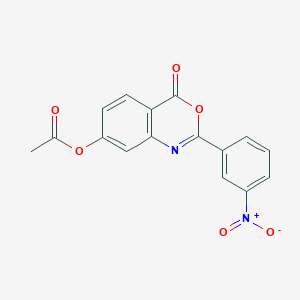
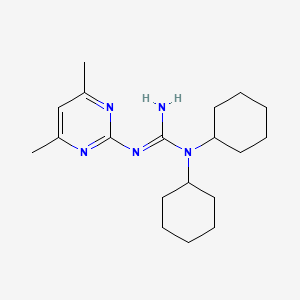
METHANONE](/img/structure/B5721501.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)
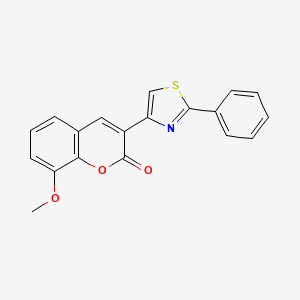
![N-(4-methoxyphenyl)-5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5721524.png)
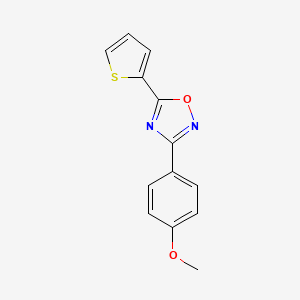
![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)
![3-METHOXY-2-[3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER](/img/structure/B5721536.png)
![2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)
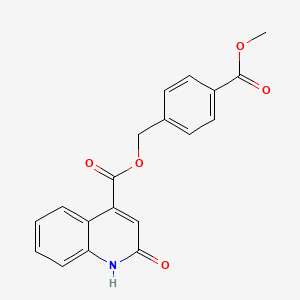
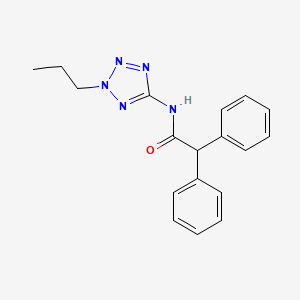
![5-[(2,4-Dimethylphenyl)methyl]-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B5721562.png)
